![molecular formula C12H12ClNO2 B185892 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 154195-54-7](/img/structure/B185892.png)
7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
The compound “7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a benzazepinone derivative with a chloroacetyl group attached. Benzazepinones are a class of chemical compounds consisting of a benzene ring fused to an azepinone ring. The chloroacetyl group is an acyl group derived from chloroacetic acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzazepinone core structure with a chloroacetyl group attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .Scientific Research Applications
Antimicrobial and Antiproliferative Agent Development
The compound has been studied for its potential as an antimicrobial and antiproliferative agent. Derivatives of this compound have shown promising results against bacterial and fungal species, as well as in inhibiting the growth of cancer cell lines such as human breast adenocarcinoma (MCF7). This suggests its utility in the development of new drugs to combat drug-resistant pathogens and cancer cells .
Molecular Modelling and Drug Design
Molecular modelling studies of the compound’s derivatives have been carried out to understand their binding modes with various receptors. This information is crucial for rational drug design, allowing researchers to predict how these molecules might interact with biological targets and to design more effective drugs with fewer side effects .
Synthesis of Novel Drug Derivatives
The compound serves as a key intermediate in the synthesis of novel drug derivatives. For instance, it has been used to create new derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD), which have applications in anti-tumor drug research .
Polymer Material Research
In the field of polymer science, the compound has been utilized to enhance the properties of polyvinyl alcohol/oxidized maize starch blend films. These films exhibit improved mechanical properties, surface hydrophobicity, and biodegradability, making them suitable for environmentally friendly packaging materials .
Optical Property Enhancement
The compound has been incorporated into polymer blends to improve their optical properties. This application is particularly relevant in the development of materials for optical devices, where clarity and light transmission are critical factors .
Antioxidant Properties in Packaging
The antioxidant properties of the compound, when doped into polymer blends, have been explored for active packaging applications. These properties can help in preserving the quality and extending the shelf life of packaged goods by scavenging free radicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXTRQJGGDABT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596923 |
Source
|
Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
CAS RN |
154195-54-7 |
Source
|
Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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